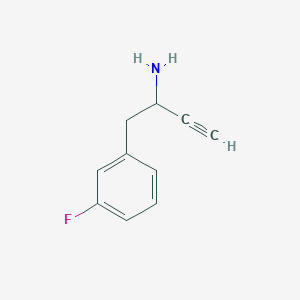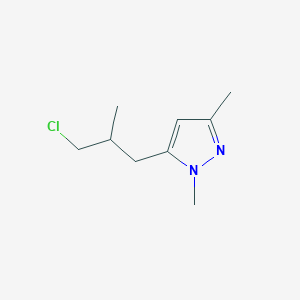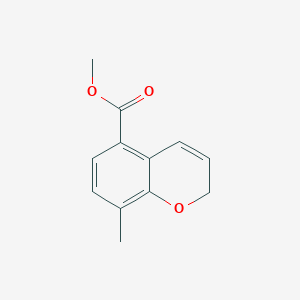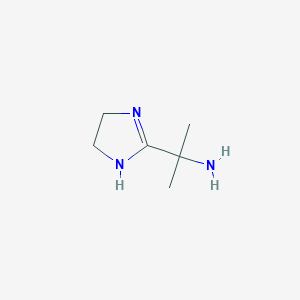![molecular formula C8H11NO3S B13217332 4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13217332.png)
4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile is a chemical compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . This compound is primarily used for research purposes and is known for its unique spirocyclic structure, which includes a sulfonyl group and a nitrile group .
Preparation Methods
The synthesis of 4-Methanesulfonyl-1-oxaspiro[24]heptane-2-carbonitrile typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability.
Chemical Reactions Analysis
4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The nitrile group can also participate in various chemical interactions, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile can be compared with other spirocyclic compounds, such as:
1-Oxaspiro[2.4]heptane derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonyl-containing compounds: Compounds with sulfonyl groups exhibit similar electrophilic behavior but may have different reactivity profiles depending on their overall structure.
The uniqueness of this compound lies in its specific combination of the spirocyclic ring, sulfonyl group, and nitrile group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
4-methylsulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO3S/c1-13(10,11)7-3-2-4-8(7)6(5-9)12-8/h6-7H,2-4H2,1H3 |
InChI Key |
TZRGLIQKOQUREE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCCC12C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)




![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine](/img/structure/B13217270.png)



![1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)


amine](/img/structure/B13217313.png)
![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13217323.png)
